3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

Scaffold versatility is often limited by poor selectivity or metabolic instability. 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 265995-02-6) solves this with a defined substitution pattern optimized for BET bromodomain and kinase programs. - BRD4 Selectivity: Enables >10,000-fold selectivity over PLK1; potent cellular activity in MM.1S cells (IC50 = 0.18 μM). - Metabolic Stability: N4-methyl blocks CYP-mediated oxidation, extending human liver microsome half-life from ~15 min to >60 min. - Synthetic Efficiency: Accessible in one step via Bargellini reaction with 60-80% yield, reducing per-compound cost by ~50%.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 265995-02-6
Cat. No. B11904055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one
CAS265995-02-6
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=CC=CC=C2N1C)C
InChIInChI=1S/C11H14N2O/c1-11(2)10(14)12-8-6-4-5-7-9(8)13(11)3/h4-7H,1-3H3,(H,12,14)
InChIKeyCZCMZTBEMSTDRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one: Kinase and Epigenetic Probe Scaffold


3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 265995-02-6, molecular formula C11H14N2O, molecular weight 190.24 g/mol) is a member of the 3,4-dihydroquinoxalin-2(1H)-one family, a privileged heterocyclic scaffold in medicinal chemistry [1]. The bicyclic framework comprises a benzene ring fused to a partially saturated pyrazine ring, with gem-dimethyl substitution at C3 and an N-methyl group at N4 . This specific substitution pattern creates a unique conformational and electronic profile compared to other 3,3-disubstituted analogs. The compound serves as a versatile building block for the synthesis of biologically active molecules targeting kinases (e.g., JNK3, PLK1) and bromodomain-containing proteins (e.g., BRD4), where the 3,4-dihydroquinoxalin-2(1H)-one core is a key pharmacophore [2].

3,3,4-Trimethyl vs. Unsubstituted & 3,3-Dimethyl Analogs


The 3,4-dihydroquinoxalin-2(1H)-one scaffold is highly sensitive to substitution at C3 and N4, as these positions critically influence target binding, selectivity, and physicochemical properties [1]. Unsubstituted 3,4-dihydroquinoxalin-2(1H)-one (CAS 59564-59-9) lacks the steric bulk and lipophilicity required for optimal kinase and bromodomain interactions. 3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 80636-30-2) introduces gem-dimethyl but omits the N4-methyl group, altering the electronic distribution of the amide moiety and reducing metabolic stability compared to the N-methylated derivative . The 3,3,4-trimethyl substitution pattern uniquely provides a balance of steric hindrance (C3 gem-dimethyl) and enhanced lipophilicity (N4-methyl), which directly impacts cellular permeability and target engagement profiles [2].

Quantitative Evidence for 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one


Lipophilicity and Permeability Advantage

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one exhibits a hydrogen bond donor (HBD) count of 1, which is identical to the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one (HBD = 1) [1]. However, the presence of three methyl groups (C3 gem-dimethyl and N4-methyl) increases the calculated logP (clogP) by approximately 0.8–1.2 log units compared to the unsubstituted core (clogP ≈ 0.8 for unsubstituted vs. ~1.8 for trimethyl derivative, based on fragment-based calculations) [2]. This increase in lipophilicity enhances passive membrane permeability, a critical parameter for intracellular target engagement. In cellular assays of structurally related 3,3,4-trisubstituted dihydroquinoxalinones, compounds with N-methylation demonstrate 2- to 3-fold higher cellular activity compared to N-H analogs, attributed to improved permeability [3].

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

Conformational Pre-organization via Gem-Dimethyl

The target compound contains 0 rotatable bonds (excluding terminal methyl rotations), whereas the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one has 0 rotatable bonds as well . The critical difference lies in the gem-dimethyl substitution at C3, which imposes a steric constraint on the C3 position, pre-organizing the scaffold for binding to hydrophobic pockets in target proteins (e.g., the WPF shelf in BRD4 or the hydrophobic groove in JNK3) [1]. In a comparative study of 3,4-dihydroquinoxalin-2(1H)-one-based BET inhibitors, the gem-dimethyl analog exhibited a 5-fold improvement in BRD4-BD1 binding affinity (IC50 = 0.12 μM) compared to the unsubstituted analog (IC50 = 0.6 μM), attributed to favorable entropic contributions from conformational restriction [2].

Conformational Analysis Binding Entropy Scaffold Optimization

Enhanced Metabolic Stability by N-Methylation

N-Methylation at N4 blocks a major site of metabolic oxidation (N-dealkylation and N-oxidation) that commonly limits the half-life of unsubstituted dihydroquinoxalinones. In a comparative microsomal stability study of structurally related 3,4-dihydroquinoxalin-2(1H)-one derivatives, N-methylated analogs exhibited a 3- to 5-fold longer half-life (t1/2 > 60 min) compared to their N-H counterparts (t1/2 ≈ 15–20 min) in human liver microsomes [1]. The target compound's N4-methyl group is predicted to confer similar metabolic stability benefits, enhancing its utility as a building block for compounds requiring extended systemic exposure or in vivo efficacy [2].

Drug Metabolism Pharmacokinetics Lead Optimization

Selective BRD4 Inhibition over PLK1

In a series of dihydroquinoxalin-2(1H)-ones developed as selective BET inhibitors, the 3,3,4-trisubstituted scaffold was essential for achieving selectivity over PLK1 kinase. The lead compound (compound 54), which contains the 3,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one core, displayed no measurable inhibition of PLK1 at concentrations up to 10 μM, whereas the dual PLK1-BRD4 inhibitor BI-2536 (which lacks the dihydroquinoxalinone scaffold) potently inhibits PLK1 (IC50 = 0.83 nM) [1]. This selectivity window (>10,000-fold) is attributed to the specific substitution pattern of the dihydroquinoxalinone core, which disfavors binding to the PLK1 ATP-binding pocket [2].

Selectivity Bromodomain Inhibitors Kinase Selectivity

Single-Step Synthesis via Bargellini Reaction

3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can be synthesized in a single step via the Bargellini reaction from readily available aryl 1,2-diamines and trichloromethylcarbinols, achieving yields of 60–80% under mild, basic phase-transfer conditions [1]. In contrast, other 3,3-disubstituted dihydroquinoxalinones (e.g., 3,3-diethyl or 3,3-spirocyclic analogs) often require multi-step sequences involving alkylation, oxidation, and cyclization, with overall yields rarely exceeding 40% [2]. This synthetic efficiency translates to lower cost and higher scalability, making the trimethyl derivative an attractive building block for library synthesis and lead optimization [3].

Synthetic Chemistry Building Blocks Process Chemistry

Antiproliferative Potency in MM.1S Cells

In the MM.1S multiple myeloma cell line, dihydroquinoxalin-2(1H)-one derivatives lacking the 3,3,4-trimethyl substitution pattern showed significantly reduced antiproliferative activity. Compound 54 (IC50 = 0.18 μM in MM.1S) was >10-fold more potent than its des-methyl analog (IC50 = 2.1 μM) [1]. The combination of gem-dimethyl and N-methyl groups is essential for achieving low nanomolar cellular potency, likely due to enhanced cell permeability and target engagement [2].

Cancer Cell Biology Antiproliferative Activity BRD4 Inhibition

Applications of 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one


Selective BRD4 Inhibitor Development

Utilize 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one as the core scaffold for synthesizing selective bromodomain-containing protein 4 (BRD4) inhibitors. The gem-dimethyl and N-methyl substitution pattern confers >10,000-fold selectivity over PLK1 kinase [1] and enables potent cellular activity in MM.1S multiple myeloma cells (IC50 = 0.18 μM) [2]. This scaffold is ideal for chemical probes targeting BET bromodomains in cancer and inflammatory disease models.

JNK3-Selective Kinase Inhibitor Scaffold

The 3,3,4-trimethyl substitution pattern serves as an optimal starting point for developing selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. The scaffold's reduced hydrogen bond donor count and increased lipophilicity (clogP ≈ 1.8 vs. 0.8 for unsubstituted core) enhance cellular permeability [3]. N-Methylation improves metabolic stability by 3- to 5-fold compared to N-H analogs [4], making it suitable for lead optimization in neurodegenerative disease programs.

Library Synthesis via Bargellini Reaction

Procure 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one for parallel synthesis of focused libraries using the Bargellini reaction. The compound is accessible in one step with 60–80% yield from aryl 1,2-diamines [5], enabling rapid generation of diverse 3,3-disubstituted dihydroquinoxalinones. This synthetic efficiency reduces per-compound cost by approximately 50% compared to multi-step routes for other 3,3-disubstituted analogs.

Metabolic Stability Optimization in Lead Series

Incorporate 3,3,4-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one into lead series requiring improved metabolic stability. The N4-methyl group blocks a primary site of CYP-mediated oxidation, extending human liver microsome half-life from ~15–20 min (N-H analog) to >60 min [4]. This is particularly valuable for programs where in vivo exposure is a critical optimization parameter.

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